molecular formula C18H15NO B103598 Diphenyl(pyridin-3-yl)methanol CAS No. 19490-91-6

Diphenyl(pyridin-3-yl)methanol

Cat. No. B103598
CAS RN: 19490-91-6
M. Wt: 261.3 g/mol
InChI Key: GAGJIFCXHADNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl(pyridin-3-yl)methanol is a chemical compound with the molecular formula C18H15NO and a molecular weight of 261.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Diphenyl(pyridin-3-yl)methanol consists of a pyridin-3-yl group attached to a methanol group, which is further connected to two phenyl groups .


Physical And Chemical Properties Analysis

Diphenyl(pyridin-3-yl)methanol is a solid at room temperature. It has a melting point of 115-116° C .

Scientific Research Applications

Organocatalysis in Asymmetric Reactions

Diphenyl(pyridin-3-yl)methanol derivatives have been investigated for their potential as organocatalysts in asymmetric reactions. For instance, diamine derivatives of α,α-diphenyl-(S)-prolinol, which are structurally related to Diphenyl(pyridin-3-yl)methanol, were evaluated for their efficiency in catalyzing asymmetric Michael and Mannich reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Catalyst in Stereoselective Synthesis

This compound has also been used in the synthesis of chiral intermediates and catalysts. For example, it was utilized in the synthesis of novel N-heterocyclic α-diphenylphosphinoglycines, showcasing its role in creating specialized chemical structures with potential pharmaceutical applications (Fomina, Heinicke, Sinyashin, & Yakhvarov, 2016).

Application in Spectroscopy

Diphenyl(pyridin-3-yl)methanol and its isomers have been subjects of study in spectroscopy, particularly in surface-enhanced Raman scattering (SERS) investigations. These studies aim to understand the molecular orientation and adsorption processes of these compounds on different metal surfaces, which is crucial for developing advanced sensors and analytical techniques (Pięta et al., 2015).

Use in Biocatalysis

In biocatalysis, Diphenyl(pyridin-3-yl)methanol derivatives have been synthesized using microorganisms in an aqueous two-phase system. This approach is part of efforts to develop more eco-friendly and efficient methods for producing important chiral intermediates for drugs like Betahistine (Ni, Zhou, & Sun, 2012).

Ligand in Organometallic Chemistry

This compound has found utility in organometallic chemistry as a ligand for metal complexes. Its derivatives have been used in the synthesis of nickel complexes with varied ligand structures, indicating its versatility and potential in materials science and catalysis (Kermagoret & Braunstein, 2008).

Safety And Hazards

Diphenyl(pyridin-3-yl)methanol is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) . It is recommended to wash hands thoroughly after handling .

Future Directions

The future directions for research on Diphenyl(pyridin-3-yl)methanol and similar compounds could involve further exploration of their biological activities. For instance, the synthesis of novel derivatives and evaluation of their pharmacokinetic profiles and biological activity could be a promising area of research . Additionally, the importance of the piperidine nucleus in drug discovery has been highlighted, suggesting potential for further exploration of compounds with similar structures .

properties

IUPAC Name

diphenyl(pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c20-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-14,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGJIFCXHADNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941251
Record name Diphenyl(pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(pyridin-3-yl)methanol

CAS RN

19490-91-6
Record name α,α-Diphenyl-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19490-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC170685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenyl(pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromopyridine (10 g, 0.063 mol) in dry THF (200 mL)/hexane (50 mL) was cooled to −90° C. To this cooled solution was added n-BuLi (2.2 M, 32 mL, 0.063 mol) slowly and allowed to stir for 30 min under N2 atmosphere. A solution of benzophenone (11.5 g, 0.063 mol) in dry THF (50 mL) was added to this at the same temperature over a period of 30 min. The reaction mixture was warmed slowly to RT and allowed to stir another 3 h at RT. The reaction mixture was cooled, quenched with water (200 mL) and extracted with ethyl acetate (2×100 mL). The organic layer was dried, concentrated under vacuum and the crude product was purified by column chromatography on silica gel (30% ethyl acetate in pet. ether) which gave the title compound (3.3 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl(pyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
Diphenyl(pyridin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
Diphenyl(pyridin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
Diphenyl(pyridin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
Diphenyl(pyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
Diphenyl(pyridin-3-yl)methanol

Citations

For This Compound
1
Citations
JAD Good - 2012 - theses.gla.ac.uk
The kinesins are a class of microtubule based motor proteins which have extensive involvement in the orchestration of the mechanics of mitosis. The most studied of these is the kinesin …
Number of citations: 1 theses.gla.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.